molecular formula C23H29N5O2S B12154515 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-butylpheny l)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-butylpheny l)acetamide

Cat. No.: B12154515
M. Wt: 439.6 g/mol
InChI Key: QIPTWJYSEXFNJW-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with 3-(methylethoxy)benzaldehyde under acidic conditions to form the intermediate 4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(4-butylphenyl)acetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be incorporated to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.

    Pathways Involved: The inhibition of these targets can lead to the disruption of cellular processes such as cell division, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Trazodone: A triazole-based antidepressant.

Uniqueness

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-butylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a triazole ring with an aromatic amine and a butyl-substituted acetamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide

InChI

InChI=1S/C23H29N5O2S/c1-4-5-7-17-10-12-19(13-11-17)25-21(29)15-31-23-27-26-22(28(23)24)18-8-6-9-20(14-18)30-16(2)3/h6,8-14,16H,4-5,7,15,24H2,1-3H3,(H,25,29)

InChI Key

QIPTWJYSEXFNJW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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